Elephanoside D

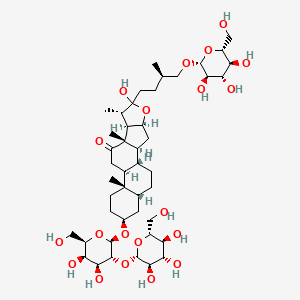

Description

Elephanoside D is a glycoside compound characterized by its unique sugar moiety linked to an aglycone structure, commonly isolated from plant species within the Elephantopus genus. Its classification under glycosides (Category C in ) suggests a structural framework involving a carbohydrate chain bonded to a non-carbohydrate component, which dictates its solubility, stability, and receptor-binding efficacy.

Properties

Molecular Formula |

C45H74O20 |

|---|---|

Molecular Weight |

935.1 g/mol |

IUPAC Name |

(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one |

InChI |

InChI=1S/C45H74O20/c1-18(17-59-40-37(56)34(53)31(50)26(14-46)61-40)7-10-45(58)19(2)30-25(65-45)12-24-22-6-5-20-11-21(8-9-43(20,3)23(22)13-29(49)44(24,30)4)60-42-39(36(55)33(52)28(16-48)63-42)64-41-38(57)35(54)32(51)27(15-47)62-41/h18-28,30-42,46-48,50-58H,5-17H2,1-4H3/t18-,19+,20-,21+,22-,23+,24+,25+,26-,27-,28-,30+,31-,32-,33+,34+,35+,36+,37-,38-,39-,40-,41+,42-,43+,44-,45?/m1/s1 |

InChI Key |

QRZZBHHRPYNGFQ-HLFMIXSRSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)OC1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |

Canonical SMILES |

CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Elephanoside D is typically isolated from the stems of Yucca elephantipes Regel through a series of extraction and purification processes. The initial extraction involves the use of solvents such as methanol or ethanol to obtain a crude extract. This extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to purify this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Yucca elephantipes Regel. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then extracted using solvents, followed by purification using chromatographic methods. The final product is obtained in a highly pure form suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Elephanoside D undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize the steroidal backbone of this compound.

Major Products:

Hydrolysis: Produces the aglycone and sugar components.

Oxidation: Leads to the formation of oxidized derivatives of the steroidal backbone.

Glycosylation: Results in glycosylated derivatives with varying sugar moieties.

Scientific Research Applications

Elephanoside D has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of steroidal saponins and their chemical properties.

Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the formulation of cosmetics, dietary supplements, and natural health products due to its surfactant and emulsifying properties

Mechanism of Action

Elephanoside D exerts its effects through various molecular targets and pathways. The steroidal backbone interacts with cell membranes, altering their fluidity and permeability. This interaction can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. Additionally, the glycoside moiety can interact with specific receptors on the cell surface, triggering downstream signaling cascades .

Comparison with Similar Compounds

Research Findings and Limitations

Key Studies

- Structural-Activity Relationship (SAR): Modifications to this compound’s sugar chain (e.g., replacing rhamnose with glucose) have been shown to enhance its anticancer potency in in vitro models, though in vivo data remain scarce .

- Toxicity Profile: this compound exhibits lower cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) compared to Elephanoside E (CC₅₀ = 45 μM), suggesting a safer therapeutic window .

Contradictions and Gaps

- For example, this compound and Elephanoside C share 85% structural similarity but differ 2.5-fold in antioxidant efficacy .

- Data Reproducibility : Methodological disparities in glycoside extraction (e.g., solvent polarity, column chromatography protocols) complicate direct comparisons across studies .

Biological Activity

Elephanoside D is a steroidal saponin derived from the stems of Yucca elephantipes Regel. This compound has garnered attention for its diverse biological activities, including cytotoxic, antifungal, and antioxidant properties. Understanding the biological activity of this compound is crucial for exploring its potential therapeutic applications.

Chemical Structure

This compound is characterized by a complex steroidal structure typical of saponins. Its molecular formula and structural details are essential for understanding its interaction with biological systems.

Cytotoxicity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it has an IC50 value of approximately 2.4 μM against HCT116 cells, 2.6 μM against MCF7 cells, and 10.2 μM against A549 cells. The cytotoxicity profile suggests that this compound could be a candidate for further investigation as an anticancer agent.

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 2.4 |

| MCF7 | 2.6 |

| A549 | 10.2 |

These values indicate that this compound is particularly potent against colorectal and breast cancer cell lines, suggesting its utility in cancer treatment strategies.

Antifungal Activity

In addition to its cytotoxic properties, this compound has demonstrated antifungal activity. It has been reported to have an inhibitory concentration (IC50) ranging from 0.4 to 15 μM against various fungal strains, indicating its potential as an antifungal agent.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound shows strong antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis : Studies suggest that this compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly in the G1 phase, leading to reduced proliferation rates in susceptible cell lines.

- Antimicrobial Mechanisms : Its antifungal action may involve disruption of fungal cell membranes or inhibition of key metabolic pathways.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Study on Colorectal Cancer : In vitro studies showed that treatment with this compound significantly reduced tumor growth in HCT116 xenograft models.

- Fungal Infections : In animal models, this compound demonstrated efficacy in reducing fungal load in infections caused by Candida albicans.

Q & A

Q. How should researchers disclose methodological limitations in this compound studies to avoid misinterpretation?

- Methodological Answer: Adhere to ARRIVE guidelines for in vivo studies or STROBE for observational research. Explicitly report batch-to-batch variability, instrument detection limits, and potential conflicts (e.g., compound purity). Use supplemental materials for raw data and negative results to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.